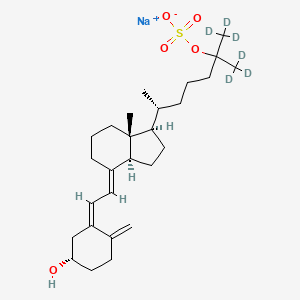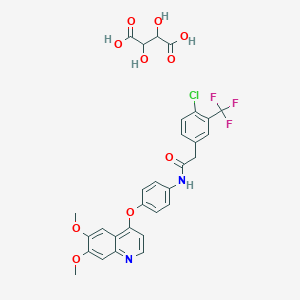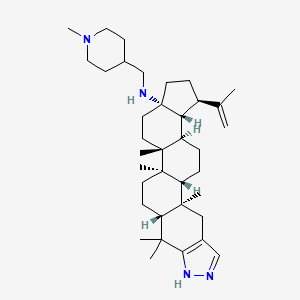
Betulinic acid derivative-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betulinic acid derivative-1 is a compound derived from betulinic acid, a naturally occurring pentacyclic triterpenoid. Betulinic acid is primarily found in the bark of birch trees and has been extensively studied for its diverse biological activities, including anti-cancer, anti-HIV, and anti-inflammatory properties . This compound is synthesized to enhance the pharmacological properties of betulinic acid, making it a compound of significant interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Betulinic acid derivative-1 can be synthesized through various chemical reactions involving betulinic acid. One common method involves the oxidation of betulin to betulonic acid, followed by reduction to obtain betulinic acid. The derivative is then synthesized through functionalization reactions such as esterification, amination, or alkylation .
Industrial Production Methods: Industrial production of this compound often involves biotechnological synthesis using engineered yeast strains. This method enhances the yield and purity of the compound, making it more feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Betulinic acid derivative-1 undergoes various chemical reactions, including:
Oxidation: Conversion of betulin to betulonic acid.
Reduction: Reduction of betulonic acid to betulinic acid.
Substitution: Functionalization of betulinic acid to form derivatives through reactions like esterification, amination, and alkylation
Common Reagents and Conditions:
Oxidation: Pyridine dichromate complex and acetic anhydride in dimethylformamide.
Reduction: Sodium boron hydride in C2-4 alcohol.
Functionalization: Dehydrating agents like N,N’-dicyclohexylcarbodiimide and catalysts like p-dimethylaminopyridine
Major Products: The major products formed from these reactions include various functionalized derivatives of betulinic acid, each with unique pharmacological properties .
Scientific Research Applications
Betulinic acid derivative-1 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its potential as an anti-cancer, anti-HIV, and anti-inflammatory agent. .
Industry: Utilized in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
Betulinic acid derivative-1 exerts its effects through multiple mechanisms, including:
Induction of Apoptosis: Activates the intrinsic pathway of apoptosis, leading to programmed cell death in cancer cells while sparing normal cells.
Inhibition of HIV Replication: Interferes with the replication cycle of HIV, reducing viral load.
Anti-inflammatory Effects: Modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Betulin: A precursor to betulinic acid, found in birch bark.
Betulonic Acid: An oxidized form of betulin, used in the synthesis of betulinic acid.
Betulinic Acid: The parent compound from which betulinic acid derivative-1 is synthesized
Uniqueness: this compound is unique due to its enhanced pharmacological properties compared to its parent compound, betulinic acid. It exhibits improved bioavailability, solubility, and efficacy in various therapeutic applications .
Properties
Molecular Formula |
C37H60N4 |
|---|---|
Molecular Weight |
560.9 g/mol |
IUPAC Name |
(1R,2R,10R,13R,14R,17S,20R,21R,22R)-2,9,9,13,14-pentamethyl-N-[(1-methylpiperidin-4-yl)methyl]-20-prop-1-en-2-yl-6,7-diazahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-4(8),5-dien-17-amine |
InChI |
InChI=1S/C37H60N4/c1-24(2)27-11-16-37(38-22-25-13-19-41(8)20-14-25)18-17-35(6)28(31(27)37)9-10-30-34(5)21-26-23-39-40-32(26)33(3,4)29(34)12-15-36(30,35)7/h23,25,27-31,38H,1,9-22H2,2-8H3,(H,39,40)/t27-,28+,29-,30+,31+,34-,35+,36+,37-/m0/s1 |
InChI Key |
YFVDCTYCLNDPTF-LULVYGCASA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NN=C6)C)C)NCC7CCN(CC7)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NN=C6)C)C)NCC7CCN(CC7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


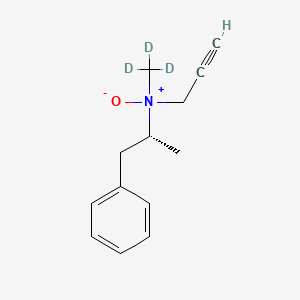
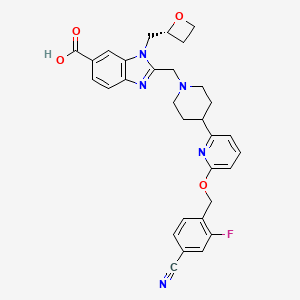
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
![5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12429302.png)
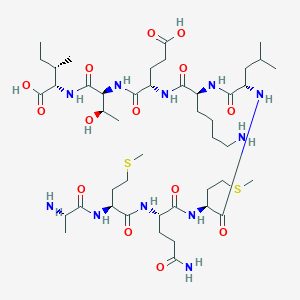
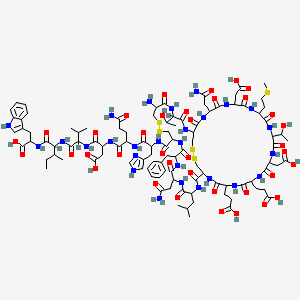
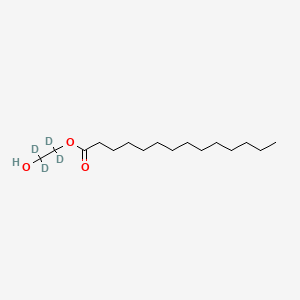
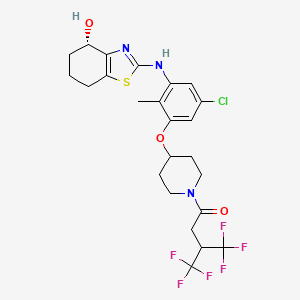
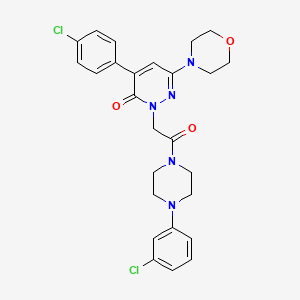
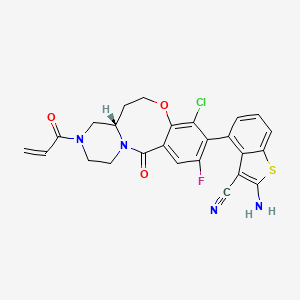
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
![4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride](/img/structure/B12429333.png)
